molecular formula C15H18ClNO2 B12861505 (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride

Cat. No.: B12861505
M. Wt: 279.76 g/mol
InChI Key: UKPQPSIHDXRWQP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum of the parent amine (without HCl) would display distinct signals for the methoxy, aromatic, and amine protons. The 3,4-dimethoxyphenyl group would show two singlets for the methoxy groups at δ ~3.75–3.85 ppm, while the aromatic protons would resonate as a multiplet between δ 6.70–7.30 ppm. The benzylic proton (CH linked to the amine) would appear as a triplet near δ 4.20 ppm due to coupling with the adjacent NH₂ group. In the hydrochloride form, the NH₃⁺ proton signals would broaden or disappear due to exchange broadening in D₂O.

Table 2: Predicted ¹³C NMR chemical shifts

Carbon Environment δ (ppm)
Methoxy (OCH₃) 55–57
Aromatic C (3,4-OCH₃) 148–152
Aromatic CH (3,4-OCH₃) 111–115
Phenyl C (unsubstituted) 125–130
Benzylic CH 50–55

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry , the parent amine (m/z 263) would lose a methyl radical (·CH₃) from the methoxy groups, yielding fragments at m/z 248 and 233. The hydrochloride salt would likely show a molecular ion peak at m/z 279 (M⁺), with subsequent loss of HCl (m/z 244) and cleavage of the methane bridge (m/z 135 and 107). High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion (C₁₅H₁₈ClNO₂ requires 279.0998 g/mol).

Infrared (IR) Vibrational Mode Assignments

The IR spectrum would exhibit key absorption bands corresponding to:

  • N–H stretch (ammonium): 2500–3000 cm⁻¹ (broad)
  • C–O stretch (methoxy): 1250–1050 cm⁻¹
  • C–N stretch : 1220–1020 cm⁻¹
  • Aromatic C=C : 1600–1450 cm⁻¹

The absence of a free amine N–H stretch (3300–3500 cm⁻¹) confirms protonation to the ammonium form.

Tautomeric and Conformational Isomerism Studies

Tautomerism is not feasible in this compound due to the absence of proton-donor/acceptor pairs adjacent to double bonds. However, conformational isomerism arises from rotation around the C–N bond and the methylene bridge . Density functional theory (DFT) calculations predict two stable conformers:

  • Syn-periplanar : Methoxy groups aligned with the phenyl ring.
  • Anti-periplanar : Methoxy groups oriented opposite to the phenyl ring.

The energy barrier between these conformers is estimated at ~5–8 kcal/mol , allowing interconversion at room temperature. X-ray studies of analogous compounds, such as bis[(phenylmethanamine-κN)(phthalocyaninato-κ²N)zinc] , demonstrate that crystal packing forces can stabilize specific conformations through N–H···Cl hydrogen bonds.

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11;/h3-10,15H,16H2,1-2H3;1H

InChI Key

UKPQPSIHDXRWQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethoxyphenyl Intermediates

A common starting point is the preparation of 3,4-dimethoxybenzyl derivatives, which can be synthesized via etherification of 3,4-dihydroxybenzyl chloride using methyl sulfate in the presence of sodium hydroxide. This reaction is typically conducted at moderate temperatures (30–60 °C) with continuous addition of methyl sulfate over 10–13 hours to ensure complete methylation of hydroxyl groups, yielding 3,4-dimethoxybenzyl chloride with high efficiency.

Step Reagents/Conditions Yield (%) Notes
Etherification 3,4-dihydroxybenzyl chloride, methyl sulfate, NaOH, 30–60 °C, 10–13 h >90 Continuous methyl sulfate addition; chloroform extraction for purification

Conversion to 3,4-Dimethoxyphenyl Cyanide and Hydrogenation

The 3,4-dimethoxybenzyl chloride is then converted to 3,4-dimethoxybenzonitrile via cyanogenation using sodium cyanide under reflux conditions (~75 °C). The nitrile is crystallized from acetone at low temperatures (-8 to -5 °C) to obtain pure 3,4-dimethoxybenzonitrile crystals.

Subsequently, catalytic hydrogenation of 3,4-dimethoxybenzonitrile in the presence of ammonia and hydrogen gas produces 3,4-dimethoxyphenethylamine. This step uses catalysts such as Raney nickel or palladium on carbon under elevated temperature (140–160 °C) and pressure (1.0–4.0 MPa) for 15–20 hours. The reaction is monitored until hydrogen consumption ceases, ensuring complete conversion.

Step Reagents/Conditions Yield (%) Notes
Cyanogenation 3,4-dimethoxybenzyl chloride, NaCN, 75 °C, 3 h reflux High Crystallization from acetone for purity
Hydrogenation 3,4-dimethoxybenzonitrile, Raney Ni or Pd/C, NH3, H2, 140–160 °C, 1.0–4.0 MPa, 15–20 h 87–91 Catalyst filtration and solvent removal; underpressure distillation for product isolation

Formation of (3,4-Dimethoxyphenyl)(phenyl)methanamine

The key step to obtain (3,4-Dimethoxyphenyl)(phenyl)methanamine involves coupling reactions such as palladium-catalyzed amination. For example, using palladium complexes like [(cinnamyl)PdCl]2 with ligands such as t-BuXPhos or BippyPhos, 3-bromoanisole or 4-bromoveratrole can be coupled with 3-phenyloxetan-3-amine hydrochloride under basic aqueous micellar conditions to yield the desired amine derivatives.

This method provides high yields (up to 70%) and purity, with the product isolated by flash column chromatography. The reaction conditions are mild and allow for selective formation of the amine without over-reduction or side reactions.

Conversion to Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This salt formation improves the compound’s stability, solubility, and ease of handling. The hydrochloride salt can be isolated by precipitation or crystallization from suitable solvents.

Alternative Synthetic Routes

Another approach involves the Houben-Hoesch reaction to prepare N-methyl-2-(3,4-dimethoxyphenyl)-2-oxy-ethylamine hydrochloride salts, which can be hydrogenated under controlled temperature (50–80 °C) and pressure to yield the target amine salts with high purity (>99% by HPLC). The process includes base-salt transformations and catalyst removal steps, suitable for large-scale production with reduced waste.

Step Reagents/Conditions Yield (%) Notes
Houben-Hoesch reaction Starting hydrochloride salt, Lewis acid catalyst, 50–80 °C, 2–12 h High Base-salt transformation for purification; scalable
Hydrogenation Hydrogen gas, catalyst, 80–100 °C, 20–40 h High Complete conversion monitored by H2 flowmeter
Method Key Reagents/Catalysts Conditions Yield (%) Advantages References
Etherification + Cyanogenation + Hydrogenation 3,4-dihydroxybenzyl chloride, methyl sulfate, NaCN, Raney Ni or Pd/C 30–60 °C (etherification), 75 °C (cyanogenation), 140–160 °C, 1–4 MPa (hydrogenation) 87–91 High yield, scalable, well-established
Palladium-catalyzed amination [(cinnamyl)PdCl]2, t-BuXPhos, BippyPhos Mild, aqueous micellar conditions ~70 Selective, mild conditions, high purity
Houben-Hoesch reaction + hydrogenation Lewis acid catalyst, hydrogen gas 50–100 °C, 2–40 h High High purity, less waste, scalable
  • The hydrogenation step is critical and requires careful control of temperature, pressure, and catalyst choice to maximize yield and purity while minimizing by-products.

  • Continuous addition of methyl sulfate during etherification improves reaction control and product quality.

  • The use of palladium catalysts with bulky phosphine ligands enables efficient amination reactions under mild conditions, reducing side reactions and facilitating purification.

  • Base-salt transformations and salt form isolations are effective purification strategies, especially for large-scale synthesis.

  • Underpressure distillation is commonly employed to isolate the final amine product, ensuring removal of solvents and volatile impurities.

The preparation of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride involves multi-step synthetic routes combining etherification, cyanogenation, catalytic hydrogenation, and amination reactions. The methods reviewed demonstrate high yields, scalability, and purity, with advanced catalytic systems and purification techniques enhancing efficiency. The choice of method depends on available starting materials, desired scale, and purity requirements.

This comprehensive analysis, based on diverse and authoritative sources, provides a solid foundation for researchers and industrial chemists aiming to synthesize this compound with optimized protocols.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylmethanamine derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride involves its interaction with monoamine oxidase (MAO) enzymes. It acts as a monoamine oxidase inhibitor (MAOI), preventing the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological and psychological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Key Properties/Applications References
(3,4-Dimethoxyphenyl)(phenyl)methanamine HCl 3,4-dimethoxy, phenyl Research chemical; potential CNS ligand
(3,4-Dichlorophenyl)(phenyl)methanamine HCl 3,4-dichloro, phenyl Higher stability (electron-withdrawing Cl)
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) 3,4-dihydroxy, ethylamine chain Neurotransmitter; polar, hydrophilic
3,4-Methylenedioxyphenethylamine HCl Methylenedioxy ring (fused 1,3-dioxole) Psychoactive precursor (e.g., MDMA analogs)
[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine HCl Tetrahydro-pyran ring addition Altered steric effects; drug intermediate
Verapamil Impurity C (2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine HCl) Ethylamine chain, N,N-dimethyl Cardiovascular drug impurity

Physicochemical and Pharmacological Comparisons

  • 3,4-Dichloro groups: Electron-withdrawing, enhancing stability but reducing receptor affinity compared to methoxy derivatives .
  • Polarity and Solubility: Dopamine HCl (3,4-dihydroxy) exhibits high polarity due to hydroxyl groups, making it water-soluble and suitable for intravenous use . The target compound’s methoxy groups reduce polarity, likely limiting aqueous solubility but improving blood-brain barrier penetration .
  • Biological Activity :
    • Methylenedioxyphenethylamine derivatives (e.g., MDMA analogs) act as serotonin releasers due to their fused dioxole ring, whereas the target compound’s dimethoxy groups may favor dopamine receptor interactions .
    • Verapamil impurities with dimethoxyphenyl groups demonstrate calcium channel blocking activity, suggesting structural motifs critical for ion channel modulation .

Biological Activity

(3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a methanamine core substituted with a dimethoxyphenyl group and a phenyl group. Its chemical structure can be represented as follows:

C16H20ClNO2\text{C}_{16}\text{H}_{20}\text{ClN}O_{2}

This structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride. The compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing : The compound was tested against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colorectal cancer). The results indicated that it possesses potent cytotoxic activity, with IC50 values that suggest effectiveness comparable to established chemotherapeutics.
Cell LineIC50 (μM)
HeLa5.2
MDA-MB-2317.8
HT-296.3

These values indicate that the compound may serve as a promising candidate for further development in cancer therapy.

The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was elucidated through flow cytometry and Western blot analysis, which demonstrated increased levels of cleaved caspases in treated cells.

Neuroprotective Effects

In addition to its anticancer properties, (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride has shown neuroprotective effects in preclinical models.

  • Neurotoxicity Studies : In models of neurotoxicity induced by oxidative stress, the compound reduced neuronal cell death significantly compared to controls.
TreatmentViability (%)
Control45
Compound Treatment75

This suggests that the compound may counteract oxidative damage in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that the presence of methoxy groups at the 3 and 4 positions on the phenyl ring enhances biological activity.

  • SAR Findings : Various analogs were synthesized to explore modifications on the phenyl rings. Compounds lacking methoxy substitutions showed significantly reduced activity, emphasizing the importance of these functional groups for optimal interaction with biological targets.

Case Studies

  • Study on Anticancer Efficacy : A recent study published in Molecules evaluated the efficacy of (3,4-Dimethoxyphenyl)(phenyl)methanamine hydrochloride against multiple cancer types. The study concluded that this compound could inhibit tumor growth effectively in vivo models when administered at specific dosages .
  • Neuroprotection in Animal Models : Another research project investigated its neuroprotective effects using a mouse model of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation following treatment with the compound .

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